REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH2:11]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:11]=[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:9]
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 5 min.
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
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cooled in an ice-water bath
|
Type
|
FILTRATION
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Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=C(C)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |